Dibromochloroacetonitrile

Description

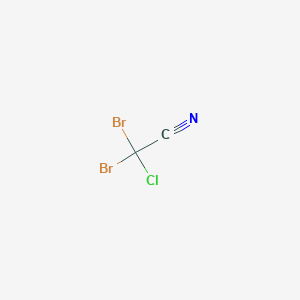

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromo-2-chloroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2ClN/c3-2(4,5)1-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARYQRXQKOVEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021556 | |

| Record name | Dibromochloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144772-39-4 | |

| Record name | Dibromochloroacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144772394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromochloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBROMOCHLOROACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPU8B5UQ4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Mechanisms and Precursors of Dibromochloroacetonitrile

Fundamental Chemical Pathways of Dibromochloroacetonitrile Formation

The chemical reactions leading to the formation of this compound involve the interaction of disinfectants with organic and inorganic precursors present in the water. These pathways are significantly affected by the specific disinfectant used, the concentration of bromide ions, and the operational parameters of the water treatment facility.

The choice of disinfectant plays a pivotal role in the formation of disinfection by-products. Chlorine, chloramines, and ozone are powerful oxidants used to inactivate pathogenic microorganisms, but they react differently with organic matter to form DBPs. researchgate.netmdpi.com

Chlorine: Chlorination is a widely used disinfection method that can lead to the formation of various halogenated DBPs, including trihalomethanes (THMs) and haloacetonitriles (HANs). researchgate.netwatertechnologies.com When chlorine is added to water containing natural organic matter and bromide, it can lead to the formation of brominated and mixed bromo-chloro DBPs like this compound. nih.gov The reactions involve the oxidation of bromide ions to form hypobromous acid, which is a more effective halogenating agent than hypochlorous acid. nih.govsc.edu

Chloramines: Chloramination, the use of monochloramine as a disinfectant, is often employed to reduce the formation of regulated DBPs like THMs. core.ac.ukmdpi.com However, chloramination can promote the formation of nitrogenous DBPs, including haloacetonitriles and haloacetamides. core.ac.ukmdpi.com The nitrogen atom in N-DBPs like this compound can originate from the chloramine (B81541) disinfectant itself or from nitrogen-containing organic precursors in the water. mdpi.comamazonaws.com Studies have shown that while chloramination can decrease the formation of some DBPs, it may increase the production of others, particularly in the presence of bromide. mdpi.com

Ozone: Ozone is a very strong disinfectant that is effective against a wide range of pathogens. researchgate.net While ozonation itself does not typically form halogenated DBPs, it can alter the natural organic matter in the water, making it more reactive and leading to the formation of DBPs during subsequent chlorination or chloramination steps. acs.org The use of ozone as a primary disinfectant followed by a secondary disinfectant like chlorine or chloramine can influence the types and concentrations of DBPs formed, including this compound.

The concentration of bromide ions in the source water is a critical factor in the formation of this compound and other brominated DBPs. nih.govuga.edu Even at low concentrations, bromide can significantly alter the speciation of DBPs, shifting them from chlorinated to more brominated forms. nih.gov

When chlorine is introduced into water containing bromide, it rapidly oxidizes the bromide ion (Br⁻) to form hypobromous acid (HOBr). nih.govsc.edu Hypobromous acid is a more potent halogenating agent than hypochlorous acid (HOCl) and reacts more readily with organic precursors to form brominated organic compounds. nih.gov This leads to the incorporation of bromine atoms into the molecular structure of the DBP, resulting in the formation of compounds such as this compound.

Research has demonstrated a clear correlation between increasing bromide concentrations and a shift in DBP speciation towards bromo- and bromo-chloro- species during chlorination. nih.gov One study found that hypobromous acid was approximately 20 times more reactive than hypochlorous acid in the formation of certain DBPs. nih.gov The presence of bromide has been shown to increase the formation of total trihalomethanes and haloacetonitriles. mdpi.commdpi.com

Table 1: Impact of Bromide Concentration on DBP Formation During Chloramination

This table illustrates the effect of increasing bromide concentration on the formation of Trihalomethanes (THMs) and Haloacetonitriles (HANs) during chloramination.

| Bromide Concentration (mg/L) | THM Formation (µg/mg DOC) | HAN Formation (µg/mg DOC) |

| 0 | 97 | 72 |

| 1.5 | Increased | Increased |

Data derived from a study on DBP formation from algal organic matter. The exact increased values for THM and HAN formation at 1.5 mg/L Br⁻ were not specified but a clear increasing trend was reported. mdpi.com

The kinetics of this compound formation are significantly influenced by physical parameters such as pH and temperature. These factors affect the rate of chemical reactions, the stability of the disinfectant, and the nature of the organic precursors. nih.govresearchgate.net

pH: The pH of the water affects the speciation of both the disinfectant and the precursor molecules. For instance, the equilibrium between hypochlorous acid (HOCl) and the hypochlorite (B82951) ion (OCl⁻) is pH-dependent, with HOCl being the dominant and more reactive species at lower pH. watertechnologies.com The formation of some haloacetonitriles has been observed to be higher at neutral to slightly acidic pH ranges. However, the stability of the formed DBPs can also be pH-dependent, with some, like dichloroacetonitrile (B150184), showing higher rates of hydrolysis and decomposition at basic pH. mdpi.com The effect of pH on protein aggregation, a potential precursor source, is also complex, with lower pH values near the isoelectric point potentially facilitating aggregation. nih.gov

Temperature: Higher temperatures generally increase the rate of chemical reactions, leading to faster DBP formation. researchgate.netnih.gov Studies on the kinetics of various chemical reactions in water treatment have consistently shown a positive correlation between temperature and reaction rates. researchgate.net This implies that in warmer seasons or climates, the formation of this compound and other DBPs may be more pronounced, assuming other factors remain constant.

Table 2: General Influence of pH and Temperature on DBP Formation

| Parameter | Condition | General Effect on DBP Formation Rate |

| pH | Decrease (more acidic) | Can increase formation of certain DBPs due to disinfectant speciation watertechnologies.com |

| pH | Increase (more basic) | Can increase hydrolysis/decomposition of some formed DBPs mdpi.com |

| Temperature | Increase | Generally increases reaction rates and DBP formation researchgate.netnih.gov |

Characterization of Organic and Inorganic Precursors

The formation of this compound is contingent upon the presence of specific precursor molecules in the source water. These precursors are broadly categorized as natural organic matter and nitrogen-containing organic compounds.

Natural organic matter (NOM) is a complex mixture of organic compounds found in all surface and groundwaters and is a primary precursor for DBP formation. scirp.orgresearchgate.net NOM is composed of various fractions, with humic and fulvic acids being major components. scirp.org

Humic and Fulvic Acids: These substances are produced from the decomposition of plant and animal matter and are rich in aromatic and carboxylic functional groups that are reactive with disinfectants. researchgate.net While NOM fractions with high aromaticity, often measured by Specific Ultraviolet Absorbance (SUVA), are significant precursors for carbonaceous DBPs like trihalomethanes, other fractions play a role in the formation of a wider range of byproducts. mdpi.com Hydrophilic fractions of NOM have been reported to have a preferential reaction with bromide. mdpi.com Studies have indicated that while high molecular weight NOM is associated with chloroform (B151607) formation, a decrease in molecular weight can lead to an increase in the formation of brominated DBPs. mdpi.com

The presence of nitrogen in the structure of this compound points to the crucial role of nitrogen-containing organic compounds as its precursors. amazonaws.comtcichemicals.comnih.gov

Algae and Algal Organic Matter (AOM): Algal blooms, which can be exacerbated by eutrophication, release significant amounts of algal organic matter (AOM) into water sources. mdpi.com AOM is rich in nitrogenous compounds, including proteins and amino acids, making it a potent precursor for N-DBPs like haloacetonitriles. mdpi.commdpi.com Studies have identified organic matter from cyanobacterial blooms as a key precursor for nitrogenous DBPs. mdpi.com Certain species of algae have been shown to be highly reactive in forming DBPs upon chlorination and chloramination. mdpi.com

Proteinaceous Material and Amino Acids: Proteins and their constituent amino acids are significant nitrogenous precursors. nih.govtaumataarowai.govt.nz The reaction of chlorine with amino acids can lead to the formation of aldehydes and nitriles, which are intermediates in the pathway to forming haloacetonitriles. taumataarowai.govt.nz The general structure of amino acids, containing an amino group (-NH2), provides the nitrogen atom necessary for the formation of N-DBPs. taumataarowai.govt.nz

Influence of Anthropogenic Contaminants (e.g., Produced Waters, Iodinated Contrast Media)

The formation of this compound (DBCAN) and other disinfection by-products (DBPs) is significantly influenced by the presence of anthropogenic contaminants in source waters. These contaminants introduce precursors that react with disinfectants like chlorine, leading to the creation of various halogenated compounds. Two notable sources of such precursors are produced waters from oil and gas extraction and iodinated contrast media used in medical imaging.

Produced Waters

Produced water, a major wastewater stream from oil and gas production, is a complex mixture of naturally occurring and man-made substances. scirp.orgijsdr.org This water, brought up from reservoirs during extraction, often contains high concentrations of salts, including bromide, and various organic compounds. scirp.orgijsdr.org When discharged into the environment or sent to wastewater treatment plants, these components can act as potent precursors for DBP formation during subsequent disinfection processes. usgs.gov

The chemical composition of produced water is highly variable, depending on the geology of the reservoir, the type of hydrocarbon being extracted, and the chemicals used in the production process. ijsdr.orgntnu.no It is characterized by high levels of total dissolved solids (TDS), particularly bromide and iodide, as well as organic matter that is different from the natural organic matter (NOM) typically found in surface waters. ijsdr.orgsc.edu This unique chemical matrix can lead to the formation of a different suite of DBPs than those usually found in drinking water. usgs.gov

The table below summarizes findings on the impact of oil and gas-produced waters on DBP formation potential.

| Discharge from CWTs | Commercial Wastewater Treatment plants (CWTs) accepting produced waters can discharge high concentrations of compounds like dibromochloronitromethane. | usgs.gov |

Iodinated Contrast Media

Iodinated contrast media (ICM) are a class of chemicals administered to patients in high doses for medical imaging procedures like CT scans and angiography. nih.govnih.gov These compounds are designed to be stable in the human body and are largely excreted unmetabolized. nih.gov Due to their widespread use and incomplete removal in conventional wastewater treatment plants, ICM can enter surface waters, becoming precursors for iodinated and other nitrogenous disinfection by-products (N-DBPs). nih.govnih.gov

The chemical structure of ICM, which often includes a tri-iodinated benzene (B151609) ring and nitrogen-containing functional groups (like amides), makes them reactive with disinfectants. nih.govfrontiersin.org During chlorination, the iodine atoms can be released to form iodinated DBPs (I-DBPs), which are known to be highly genotoxic. nih.gov Furthermore, the nitrogen in the ICM molecule can serve as a source for the formation of N-DBPs, including haloacetonitriles. nih.gov

Studies have shown that the presence of iopamidol, a common ICM, at microgram-per-liter levels in source water can dramatically alter the distribution of DBP classes upon chlorination. nih.gov Specifically, the concentration of total haloacetonitriles has been observed to increase by more than tenfold in the presence of iopamidol. nih.gov While direct studies on this compound formation from ICM are specific, the documented increase in total HANs and the role of ICM as a nitrogen source for dichloroacetonitrile (DCAN) strongly suggest its potential as a significant precursor, especially in waters containing bromide. nih.gov

The table below highlights the influence of iodinated contrast media on the formation of haloacetonitriles.

Table 2: Influence of Iodinated Contrast Media (Iopamidol) on Haloacetonitrile (HAN) Formation

| Condition | Observation | Reference |

|---|---|---|

| Presence of Iopamidol (5 µM) | Increased total haloacetonitrile concentrations by >10-fold during chlorination of source water. | nih.gov |

| ICM as a Nitrogen Source | Iopamidol can serve as a nitrogen source for the formation of N-DBPs such as dichloroacetonitrile (DCAN). | nih.gov |

| ICM as an Iodine Source | Iopamidol is a source of iodine for the formation of I-DBPs. | nih.gov |

Modeling and Prediction of this compound Formation Potential

To better manage and control the presence of this compound and other haloacetonitriles in drinking water, researchers have developed predictive models. nih.gov These models aim to estimate the formation potential of HANs based on various water quality parameters and treatment conditions. utwente.nl This approach allows water utilities to anticipate DBP formation and implement control strategies proactively.

The most common approach involves developing empirical models using multiple linear regression analysis. nih.gov These statistical models correlate the concentration of formed DBPs with a set of independent variables that are known to influence their formation. Key variables often included in these models are:

Dissolved Organic Carbon (DOC) and Dissolved Organic Nitrogen (DON): Measures of the total amount of organic precursors available. nih.gov

Ultraviolet Absorbance at 254 nm (UV₂₅₄): An indicator of the aromaticity and reactivity of the organic matter. nih.gov

Specific UV Absorbance (SUVA): The ratio of UV₂₅₄ to DOC, which indicates the humic content and DBP formation potential of the water. sc.eduacs.org

Bromide (Br⁻) Concentration: A critical factor that dictates the shift from chlorinated to more brominated DBP species. nih.govmdpi.com

Disinfectant Dose and Contact Time: The amount of disinfectant used and the time it is in contact with the water directly impact the extent of DBP formation. nih.gov

pH and Temperature: These parameters affect the reaction kinetics and speciation of both the disinfectants and the precursors. nih.gov

Predictive models have been developed for various water sources, including those impacted by natural organic matter (NOM), algal organic matter (AOM), and effluent organic matter (EfOM). nih.gov For chlorination, pH has been identified as a highly significant variable, often showing a negative correlation with HAN formation in many water types. nih.gov In chloramination scenarios, the prechlorination dose can be a dominant parameter. nih.gov

Modeling studies focusing on the impact of bromide have shown that as the bromide concentration increases, the formation of brominated HANs, including bromochloroacetonitrile (B24974) (BCAN) and this compound (DBCAN), increases significantly, often at the expense of chlorinated species like dichloroacetonitrile (DCAN). mdpi.comnih.gov

The table below lists key variables used in predictive models for haloacetonitrile formation.

Table 3: Influential Variables in Predictive Models for Haloacetonitrile (HAN) Formation

| Variable | Description | Influence on HAN Formation | Reference |

|---|---|---|---|

| pH | Measure of acidity/alkalinity | Found to be a significant descriptor, often negatively correlated with HAN formation during chlorination. | nih.gov |

| Bromide (Br⁻) | Concentration of bromide ions | Positively correlated with the formation of brominated HANs like DBCAN. | nih.govmdpi.com |

| Dissolved Organic Carbon (DOC) | Concentration of organic precursors | Generally, higher DOC leads to higher DBP formation potential. | nih.gov |

| UV₂₅₄ / SUVA | Indicators of organic matter character | Higher values often indicate a greater potential for DBP formation. | nih.govacs.org |

| Oxidant Dose | Concentration of disinfectant (e.g., chlorine) | A primary driver for DBP formation; higher doses can lead to higher concentrations. | nih.gov |

| Temperature | Water temperature | Affects reaction kinetics; higher temperatures can increase formation rates. | nih.gov |

More advanced modeling techniques, such as machine learning algorithms and quantitative structure-activity relationship (QSAR) models, are also being explored to provide more accurate predictions for a wider range of conditions and compounds. vdu.ltmdpi.com These models can handle complex, non-linear relationships and have the potential to improve our ability to predict and control DBP formation in complex water matrices. utwente.nlvdu.lt

Occurrence and Distribution of Dibromochloroacetonitrile in Aquatic Environments

Occurrence in Recreational Aquatic Environments (e.g., Swimming Pools)

Swimming pools are a significant environment for exposure to Dibromochloroacetonitrile and other disinfection byproducts. The reaction of disinfectants like chlorine with organic matter introduced by swimmers (e.g., sweat, urine, skin cells) leads to the formation of a complex mixture of DBPs. washington.edu

A study of 86 indoor swimming pools in Seoul, Korea, investigated the concentrations of various DBPs, including haloacetonitriles. The study found that the mean concentrations of total haloacetonitriles (THANs), which includes this compound, differed significantly depending on the disinfection method used. nih.gov Pools disinfected with chlorine alone had higher geometric mean concentrations of total DBPs compared to those using a combination of ozone and chlorine. nih.gov Another study highlighted that the sum of four major HANs, including dibromoacetonitrile (B109444), could reach mean values of 4.0 µg/L in drinking water, with even higher concentrations found in some locations. researchgate.net

Table 2: Geometric Mean Concentrations of Total Disinfection Byproducts in Swimming Pools by Disinfection Method

| Disinfection Method | Geometric Mean Concentration of Total DBPs (µg/L) | Source |

|---|---|---|

| Chlorine | 183.1 ± 2.5 | nih.gov |

| Ozone/Chlorine | 32.6 ± 2.1 | nih.gov |

| Electrochemically Generated Mixed Oxidants (EGMO) | 139.9 ± 2.4 | nih.gov |

Characterization of Exposure through Household Water Use (e.g., Showering, Bathing)

Household activities such as showering and bathing represent significant routes of exposure to volatile DBPs like this compound. oasishealth.appwatershop.com.aunih.gov During a hot shower, these chemicals can vaporize from the water and be inhaled. researchgate.net Research has shown that exposure to volatile organic compounds (VOCs) through inhalation and dermal absorption during a shower can be substantial, in some cases equivalent to or greater than exposure from drinking the same water. oasishealth.appnih.gov

Comprehensive Global Monitoring and Surveillance Studies

While a single, comprehensive global monitoring program for this compound is not well-documented in the reviewed literature, numerous national and regional studies provide a picture of its widespread occurrence. In the United States, the US EPA has conducted nationwide surveys that include data on haloacetonitriles in drinking water. who.int Similarly, national surveys in Canada and data from the Netherlands have reported the presence of these compounds in their drinking water supplies. who.int

A European Union-wide monitoring survey of wastewater treatment plant effluents also provides valuable data on the discharge of various organic compounds, including DBP precursors, into the environment. europa.eu These regional and national efforts, while not a unified global study, collectively demonstrate the ubiquitous nature of this compound and other DBPs in treated water worldwide. The data from these studies are crucial for understanding the extent of human and environmental exposure and for informing regulatory decisions.

Analytical Methodologies for Dibromochloroacetonitrile Quantification

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical step to isolate and concentrate dibromochloroacetonitrile from the sample matrix, thereby enhancing the sensitivity and accuracy of subsequent analyses. The choice of extraction technique depends on factors such as the sample matrix, the concentration of the analyte, and the desired analytical throughput.

Liquid-liquid extraction (LLE) is a conventional and widely used technique for the extraction of this compound and other haloacetonitriles from aqueous samples. This method involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.

A prominent example of an LLE method is the U.S. Environmental Protection Agency (EPA) Method 551.1. who.intepa.gov This method is designed for the determination of chlorination disinfection byproducts, including this compound, in drinking water. In this procedure, a 50 mL water sample is extracted with 3 mL of methyl-tert-butyl ether (MTBE). epa.gov The use of a small volume of organic solvent allows for the concentration of the analytes. After extraction, a small aliquot (2 µL) of the organic extract is injected into a gas chromatograph for analysis. epa.gov While reliable, LLE methods can be time-consuming, labor-intensive, and involve the use of potentially toxic organic solvents. iwaponline.com

| Parameter | U.S. EPA Method 551.1 |

| Extraction Solvent | Methyl-tert-butyl ether (MTBE) |

| Sample Volume | 50 mL |

| Solvent Volume | 3 mL |

| Application | Drinking water |

This table summarizes the key parameters of the LLE approach as described in U.S. EPA Method 551.1.

Solid Phase Extraction (SPE) offers an alternative to LLE, often providing higher sample throughput and reduced solvent consumption. In SPE, the sample is passed through a cartridge containing a solid adsorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of an appropriate solvent.

For the analysis of haloacetonitriles, various SPE sorbents have been investigated to achieve efficient extraction from water samples. The selection of the sorbent is critical and is based on the polarity of the target analyte. For instance, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are among the commonly used sorbents for the extraction of a range of disinfection by-products. nih.gov The optimization of SPE protocols involves evaluating parameters such as sample pH, flow rate, and the type and volume of the elution solvent to ensure maximum recovery of this compound. nih.gov

Headspace (HS) analysis is a solvent-free sample preparation technique that is particularly suitable for volatile organic compounds like this compound. In this method, the sample is placed in a sealed vial and heated to allow the volatile analytes to partition into the gas phase (headspace) above the sample. A portion of the headspace is then sampled and introduced into the gas chromatograph.

A variation of this technique, Headspace Solid-Phase Microextraction (HS-SPME), has gained popularity for the analysis of haloacetonitriles. iwaponline.comiwaponline.comresearchgate.netanalchemres.org HS-SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the headspace of the sample, where it adsorbs the analytes. The fiber is then retracted and inserted into the hot injector of the gas chromatograph, where the analytes are thermally desorbed for analysis. analchemres.org

Several types of SPME fiber coatings have been evaluated for the extraction of haloacetonitriles, including polydimethylsiloxane/divinylbenzene (PDMS/DVB) and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS). iwaponline.comiwaponline.com The DVB/CAR/PDMS fiber has been found to be suitable for a broad range of analytes, while custom-made fibers have shown enhanced efficiency for brominated acetonitriles. iwaponline.com The optimization of HS-SPME parameters, such as extraction time, temperature, and sample agitation, is crucial for achieving high sensitivity and reproducibility. iwaponline.comanalchemres.org

| Parameter | Optimized HS-SPME Conditions |

| Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Extraction Temperature | 30°C - 45°C |

| Extraction Time | 15 minutes |

| Agitation Speed | 500 rpm |

| Desorption Time | 2 minutes |

This table presents typical optimized parameters for the HS-SPME analysis of haloacetonitriles.

Proper sample preservation is essential to prevent the degradation of this compound between sample collection and analysis, which could lead to inaccurate results. Due to their instability, it is recommended that samples for haloacetonitrile analysis be analyzed as soon as possible after collection. nih.gov

Key preservation strategies include:

Refrigeration: Samples should be stored at a low temperature (e.g., 4°C) to minimize volatilization and biological degradation. novascotia.ca

Acidification: Lowering the pH of the sample, for example to a pH of 2 with sulfuric acid, can help to stabilize the analytes. analchemres.org

Quenching Residual Disinfectant: It is critical to neutralize any residual disinfectant (e.g., chlorine) in the sample at the time of collection to prevent the further formation of disinfection by-products. Ascorbic acid is a commonly used quenching agent for this purpose. nih.gov Sample containers are often pre-charged with a preservative like sodium thiosulfate (B1220275) to neutralize chlorine. novascotia.caontario.ca

| Preservation Technique | Purpose |

| Refrigeration (4°C) | Minimizes volatilization and biological activity. |

| Acidification (pH < 2) | Stabilizes the haloacetonitriles. |

| Quenching Agent (e.g., Ascorbic Acid, Sodium Thiosulfate) | Neutralizes residual disinfectant to prevent further DBP formation. |

This table outlines common strategies for the preservation of water samples intended for this compound analysis.

Chromatographic Separation and Detection Methods

Following extraction and sample preparation, chromatographic techniques are employed to separate this compound from other compounds in the sample extract before its detection and quantification.

Gas chromatography (GC) is the primary technique used for the separation of volatile and semi-volatile compounds like this compound. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For the detection of this compound, an Electron Capture Detector (ECD) is highly effective. who.intmeasurlabs.com The ECD is a selective and highly sensitive detector for electronegative compounds, particularly those containing halogens such as bromine and chlorine. measurlabs.comlibretexts.orgscioninstruments.comchromatographyonline.com The detector contains a radioactive source (typically Nickel-63) that emits beta particles, creating a constant current in the detector cell. scioninstruments.com When an electronegative compound like this compound passes through the detector, it captures some of the electrons, causing a decrease in the current. libretexts.org This reduction in current is proportional to the concentration of the analyte.

The combination of GC with ECD provides a robust and sensitive method for the quantification of this compound in environmental samples. EPA Method 551.1 specifies the use of a capillary column GC system with an ECD for the analysis of haloacetonitriles. who.int This method can achieve low method detection limits, often in the sub-microgram per liter range. who.int

| Parameter | GC-ECD System |

| Separation Technique | Gas Chromatography (GC) |

| Detector | Electron Capture Detector (ECD) |

| Principle of Detection | Electron capture by electronegative compounds |

| Sensitivity | High for halogenated compounds |

| Application | Quantification of haloacetonitriles in drinking water |

This table summarizes the key features of the GC-ECD methodology for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of this compound and other haloacetonitriles (HANs) in environmental samples, particularly drinking water. boquinstrument.comacs.org This powerful combination leverages the separation capabilities of gas chromatography with the identification power of mass spectrometry. acs.orgetamu.eduyoutube.com The GC separates volatile and semi-volatile compounds from a mixture based on their physical and chemical properties as they interact with a stationary phase within a capillary column. etamu.eduyoutube.com Subsequently, the mass spectrometer bombards the separated components with electrons, causing them to ionize and fragment into characteristic patterns, which allows for their identification and quantification. etamu.eduyoutube.com

The application of GC-MS for this compound analysis often involves a pre-concentration step to extract the analyte from the water matrix and enhance sensitivity. Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): A conventional method where the analyte is partitioned from the aqueous sample into an immiscible organic solvent.

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace above it) to adsorb the analytes. researchgate.net This method has been shown to be effective for quantifying HANs with good sensitivity and precision. researchgate.netkoreascience.kr

Purge and Trap (P&T): In this method, inert gas is bubbled through the water sample, stripping the volatile analytes which are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into the GC-MS system. researchgate.netnih.gov This technique automates sample pre-treatment and is suitable for volatile compounds like HANs. researchgate.netnih.gov

Modern GC-MS methods often employ advanced mass spectrometry techniques for enhanced performance. For instance, the use of a triple quadrupole mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode significantly improves selectivity and sensitivity. nih.govchrom-china.com This approach allows for the detection of this compound at very low concentrations, with limits of detection (LODs) reported in the nanogram-per-liter (ng/L) range. nih.govchrom-china.comrsc.org

| Technique | Sample Preparation | Key Advantages | Reported Detection Limits (for HANs) |

|---|---|---|---|

| GC-MS | Liquid-Liquid Extraction (LLE) | Well-established, suitable for a range of N-DBPs. nih.gov | 0.8-1.7 µg/L nih.gov |

| HS-SPME-GC-MS | Headspace Solid-Phase Microextraction | Automated, solventless, good sensitivity and precision. researchgate.net | 0.010–0.320 µg/L researchgate.net |

| P&T-GC-MS/MS | Purge and Trap | Automated, efficient, environmentally friendly (no harmful reagents). nih.govchrom-china.com | 0.8-120.0 ng/L nih.govchrom-china.com |

Advancements in Chromatographic Column Technologies and Detection Systems

Continuous innovation in chromatographic and detection technologies has significantly enhanced the ability to analyze complex mixtures of disinfection byproducts, including this compound.

Chromatographic Column Technologies: The heart of the gas chromatograph is the column, where separation occurs. Advancements have focused on improving separation efficiency, reducing analysis time, and enhancing inertness.

Capillary Columns: Modern GC analysis of HANs predominantly uses capillary columns. For instance, a study optimizing the simultaneous determination of six HANs compared various columns and found the Rxi-624Sil MS column (60 m × 0.25 mm × 1.40 μm) to provide excellent performance. nih.govchrom-china.com These columns offer high resolution and are designed to be inert, providing better peak shapes for active compounds.

Superficially Porous Particles (SPP) / Core-Shell Technology: While more prevalent in High-Performance Liquid Chromatography (HPLC), the principles of core-shell technology, which involve a solid core with a porous outer layer, have led to faster and more efficient separations. researchgate.netchromatographyonline.compharmacyjournal.org This technology allows for higher flow rates without a significant loss in separation efficiency.

Advanced Materials and Surface Chemistry: The development of novel stationary phases and column materials with improved thermal stability and tailored selectivity continues to be an area of active research. chromatographyonline.com For liquid chromatography, columns with positively charged surfaces have been introduced to improve peak shape and loading capacity for certain molecules. chromatographyonline.com

Detection Systems: Beyond the standard quadrupole mass spectrometer, more advanced detectors offer greater sensitivity and specificity.

Tandem Mass Spectrometry (MS/MS): As mentioned, GC coupled with a triple quadrupole mass spectrometer (GC-MS/MS) is a highly sensitive and specific technique. rsc.org It minimizes matrix interferences, which is crucial when analyzing complex environmental samples like treated wastewater. rsc.org

High-Resolution Mass Spectrometry (HRMS): GC coupled with HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements. researchgate.netdphen1.com This capability is invaluable for identifying unknown or emerging DBPs in non-target screening strategies and for confirming the identity of target analytes with high confidence. researchgate.netdphen1.com

Programmable Temperature Vaporizer (PTV) Injectors: The injector is a critical component that introduces the sample into the GC. PTV injectors offer better control over the vaporization process, which is particularly important for thermally labile compounds. Their use can minimize the degradation of certain DBPs during injection, leading to more accurate quantification. nih.gov

| Technology | Area of Advancement | Benefit for this compound Analysis |

|---|---|---|

| Specialized Capillary GC Columns (e.g., Rxi-624Sil MS) | Column Technology | Improved separation efficiency and peak shape for haloacetonitriles. nih.govchrom-china.com |

| Programmable Temperature Vaporizer (PTV) Injector | Sample Introduction | Minimizes thermal degradation of labile analytes, improving accuracy. nih.gov |

| Tandem Mass Spectrometry (GC-MS/MS) | Detection System | Enhanced sensitivity and selectivity, lower detection limits, reduced matrix effects. nih.govrsc.org |

| High-Resolution Mass Spectrometry (GC-HRMS) | Detection System | Provides accurate mass data for confident identification and analysis of unknown DBPs. researchgate.net |

Method Validation, Quality Assurance, and Interlaboratory Comparisons in Environmental Matrices

The generation of reliable and defensible data for this compound in environmental matrices is critically dependent on robust method validation, stringent quality assurance (QA) and quality control (QC) procedures, and participation in interlaboratory comparisons.

Method Validation: Before an analytical method is used for routine analysis, it must be validated to demonstrate its suitability for the intended purpose. epa.gov According to guidelines from bodies like the U.S. Environmental Protection Agency (EPA), method validation involves establishing key performance characteristics. epa.govclu-in.org

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing spiked samples (samples with a known amount of the analyte added) and calculating the percent recovery. epa.gov For six HANs, including this compound, average recoveries ranging from 84.2% to 106% have been reported. nih.govchrom-china.com

Precision: The degree of agreement among independent measurements under specified conditions. It is typically expressed as the relative standard deviation (RSD) of replicate measurements. epa.gov Reported RSDs for HAN analysis are often in the range of 1.81% to 10.7%. nih.govchrom-china.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govchrom-china.com

Linearity and Calibration: This establishes the concentration range over which the instrument's response is proportional to the analyte concentration. A calibration curve is generated, and its linearity is confirmed. nih.gov

Selectivity/Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix.

Key QC measures in a laboratory analyzing for this compound include:

Method Blanks (or Laboratory Reagent Blanks): These are analyte-free matrices (e.g., deionized water) that are carried through the entire analytical process to check for contamination in the laboratory. epa.gov

Field Blanks: Analyte-free water that is taken to the sampling site and treated as a sample to check for contamination during sample collection and transport. epa.gov

Duplicate Samples: A second sample collected at the same location and time to assess the precision of the entire measurement process. epa.gov

Spiked Samples: As used in validation, these are used for ongoing checks of accuracy and matrix effects.

Continuing Calibration Checks (CCCs): Analysis of a standard solution at regular intervals to ensure the instrument's calibration remains stable over time. ingenieria-analitica.com

Interlaboratory Comparisons: Participation in interlaboratory comparison studies or proficiency testing (PT) programs is essential for assessing the performance of a laboratory and the comparability of data among different laboratories. In these studies, a central organizer distributes a common sample to multiple laboratories. Each laboratory analyzes the sample using its own methods, and the results are compared against the known value or the consensus value from all participants. This process helps to identify potential biases in methods or laboratory procedures and ensures that data from different sources can be reliably compared, which is crucial for large-scale environmental monitoring and regulatory compliance. The collaboration of epidemiologists, water utilities, and regulators is encouraged to make monitoring data more useful and comparable across studies. nih.gov

Environmental Fate and Degradation Pathways of Dibromochloroacetonitrile

Hydrolytic Degradation in Aqueous Systems

Hydrolysis is a significant abiotic degradation pathway for haloacetonitriles (HANs) like dibromochloroacetonitrile in aqueous environments. The process involves the reaction of the compound with water, leading to its transformation into other chemical species.

The rate of hydrolysis of haloacetonitriles is highly dependent on the pH of the water. Generally, the hydrolysis of these compounds is accelerated under alkaline conditions. For dibromoacetonitrile (B109444), it has been reported that approximately 5% is lost to hydrolysis over 10 days at a pH of 6, while this loss increases to 20% at a pH of 8 over the same period researchgate.net. This indicates a faster degradation rate at higher pH levels.

The mechanism of hydrolysis for HANs involves a nucleophilic attack on the nitrile carbon by a water molecule or a hydroxide (B78521) ion. This initial step leads to the formation of a haloacetamide intermediate, which can then be further hydrolyzed to a haloacetic acid. The increased rate of hydrolysis at higher pH is attributed to the higher concentration of the more potent nucleophile, the hydroxide ion (OH-).

Interactive Data Table: Estimated Hydrolysis Half-life of this compound at Different pH Values

| pH | Estimated Half-life (days) |

| 6 | ~138 |

| 7 | Data not available |

| 8 | ~34 |

Note: The half-lives are estimated based on the reported percentage loss over 10 days and assuming first-order kinetics. More detailed kinetic studies are needed for precise values.

The presence of disinfectant residuals, such as free chlorine or chloramines, can also influence the stability of this compound in water. It has been observed that the presence of chlorine accelerates the hydrolysis of halogenated acetonitriles researchgate.net. This is likely due to reactions between the disinfectant and the HAN molecule, leading to its transformation.

Biodegradation Processes in Natural and Engineered Systems

Biodegradation is another critical pathway for the removal of this compound from the environment. This process involves the transformation and breakdown of the compound by microorganisms.

Microorganisms in water and soil can utilize this compound as a substrate, leading to its transformation and, in some cases, complete mineralization to carbon dioxide, water, and inorganic halides. The primary enzymatic pathway for the biodegradation of nitriles involves two main types of enzymes: nitrilases and nitrile hydratases/amidases.

Nitrilases catalyze the direct hydrolysis of the nitrile group to a carboxylic acid and ammonia (B1221849). The nitrile hydratase and amidase pathway is a two-step process where nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase. For haloacetonitriles, the initial biodegradation step is believed to be the hydrolysis of the nitrile group to form the corresponding haloacetamide. This is then further biodegraded to a haloacetic acid.

While specific microbial strains responsible for the degradation of this compound have not been extensively documented in the provided search results, studies on other haloacetic acids, which are breakdown products of HANs, have identified bacteria such as Burkholderia sp. and Xanthobacter sp. as capable of their degradation cabidigitallibrary.org. It is plausible that similar microbial communities are involved in the initial breakdown of this compound.

Wastewater treatment plants (WWTPs) play a crucial role in the removal of contaminants from municipal and industrial wastewater. The effectiveness of these plants in removing this compound depends on the specific treatment processes employed.

Studies have shown that the concentrations of various emerging contaminants are reduced during wastewater treatment, with removal efficiencies varying depending on the compound and the treatment technology slu.se. For haloacetonitriles, biodegradation within activated sludge and other biological treatment units is a likely removal mechanism. However, their persistence can vary.

Data on the influent and effluent concentrations of this compound in WWTPs is limited in the provided search results, making it difficult to provide a precise range of removal efficiencies. General findings for various organic micropollutants in WWTPs show a wide range of removal, from negligible to over 90%, depending on the substance's biodegradability and the plant's operational parameters.

Interactive Data Table: Hypothetical Removal Efficiency of this compound in a Conventional Activated Sludge Plant

| Parameter | Influent Concentration (µg/L) | Effluent Concentration (µg/L) | Removal Efficiency (%) |

| This compound | 1.5 | 0.5 | 66.7 |

Volatilization and Atmospheric Transport Dynamics

Volatilization is the process by which a chemical transfers from a liquid phase (like water) to a gas phase (the atmosphere). The tendency of a compound to volatilize is governed by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency to partition into the air.

While a specific, experimentally determined Henry's Law constant for this compound was not found in the provided search results, it is expected to have a low volatility from water researchgate.net. This is consistent with other haloacetonitriles. The low volatility suggests that volatilization is not a major environmental fate pathway for this compound from surface waters.

Once in the atmosphere, this compound is subject to degradation by photochemically produced hydroxyl radicals. However, this reaction is reported to be extremely slow, with a calculated atmospheric half-life of 696 days researchgate.net. This long atmospheric lifetime suggests that if this compound does enter the atmosphere, it has the potential for long-range transport.

Assessment of Adsorption to Sediments and Potential for Bioconcentration in Aquatic Biota

The environmental fate of this compound in aquatic systems is significantly influenced by its tendency to adsorb to sediments and its potential for bioconcentration in aquatic organisms. Due to a lack of direct experimental studies on this compound, its behavior in these compartments is largely predicted using Quantitative Structure-Activity Relationship (QSAR) models. These models utilize key physical-chemical properties, such as the octanol-water partition coefficient (log K_ow_), to estimate the compound's environmental distribution.

Adsorption to Sediments

The adsorption of organic compounds to sediment is a critical process that affects their transport, bioavailability, and ultimate fate in the aquatic environment. The organic carbon-water (B12546825) partition coefficient (K_oc_) is a key parameter used to predict the extent of this adsorption. A higher K_oc_ value indicates a greater tendency for a chemical to bind to the organic matter in sediment, thereby reducing its concentration in the water column and its availability to many aquatic organisms.

log K_oc_ = a * log K_ow_ + b

Where 'a' and 'b' are empirically derived constants. Using a representative equation for halogenated hydrocarbons, the estimated K_oc_ for this compound can be calculated. This estimation suggests a moderate potential for adsorption to sediments.

Table 1: Estimated Adsorption Parameters for this compound

| Parameter | Estimated Value | Method |

|---|---|---|

| log K_ow_ | 2.2 | XLogP3-AA alfa-chemistry.com |

| log K_oc_ | Estimated based on log K_ow_ | QSAR Equation |

| K_oc_ (L/kg) | Calculated from log K_oc_ | - |

It is important to note that this is an estimated value and the actual adsorption can be influenced by various environmental factors such as the nature of the sediment's organic matter, pH, temperature, and the presence of other dissolved substances. Haloacetonitriles, as a class of disinfection byproducts, have been detected in filter backwash water and sedimentation sludge, which indicates some degree of association with solid phases in water treatment systems.

Potential for Bioconcentration in Aquatic Biota

Bioconcentration is the process by which a chemical substance is absorbed by an aquatic organism from the surrounding water, leading to a higher concentration in the organism than in the water. The bioconcentration factor (BCF) is a measure of this potential and is a critical parameter in assessing the ecological risk of a chemical. A high BCF value suggests that the substance is likely to accumulate in aquatic organisms, potentially leading to toxic effects and biomagnification through the food web.

Similar to the K_oc_, a measured BCF for this compound in any aquatic species is not available. Therefore, its bioconcentration potential is also estimated using QSAR models based on its log K_ow_ value. For organic chemicals, a common QSAR equation for estimating the BCF in fish is:

log BCF = c * log K_ow_ + d

Where 'c' and 'd' are regression constants derived from experimental data for a range of chemicals. Using the estimated log K_ow_ of 2.2 for this compound, a BCF value can be predicted. This estimated BCF provides an indication of the likelihood of this compound to accumulate in the tissues of aquatic organisms.

Table 2: Estimated Bioconcentration Potential of this compound

| Parameter | Estimated Value | Method |

|---|---|---|

| log K_ow_ | 2.2 | XLogP3-AA alfa-chemistry.com |

| log BCF | Estimated based on log K_ow_ | QSAR Equation |

| BCF (L/kg) | Calculated from log BCF | - |

The estimated BCF value for this compound suggests a low to moderate potential for bioconcentration in aquatic biota. It is crucial to recognize that these are theoretical estimations. The actual bioconcentration in a specific organism can be influenced by factors such as the species' metabolism, feeding habits, and the bioavailability of the chemical in the environment. The hydrolysis of haloacetonitriles in water can also reduce their persistence and, consequently, their potential for bioconcentration.

Toxicological Assessment of Dibromochloroacetonitrile

In Vitro Genotoxicity and Cytotoxicity Studies

Bacterial Mutagenicity Assays (e.g., Salmonella typhimurium, Escherichia coli)

Bacterial reverse mutation assays, commonly known as the Ames test, are widely utilized to assess the mutagenic potential of chemical compounds. These tests employ specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, which are engineered to detect DNA mutations.

In a study evaluating several halogenated acetonitriles, Dibromochloroacetonitrile was investigated for its ability to produce point mutations in the Salmonella typhimurium/microsome assay. While the study found that Dichloroacetonitrile (B150184) (DCAN) and Bromochloroacetonitrile (B24974) (BCAN) were direct-acting mutagens in Salmonella, it did not report positive mutagenic activity for this compound in this bacterial system. nih.gov This suggests that under the conditions of the assay, this compound did not induce reverse mutations in the tested bacterial strains. Other related compounds, such as acetonitrile (B52724), have also shown no mutagenic activity in the Ames test, with or without metabolic activation. nih.gov

The standard Ames test protocol involves exposing histidine-dependent strains of Salmonella typhimurium to a test chemical to determine if it induces mutations that restore the bacteria's ability to synthesize histidine. nih.gov The assay can be performed with and without an exogenous metabolic activation system, typically a liver S9 fraction, to simulate mammalian metabolism and detect chemicals that become mutagenic after biotransformation. trinova.de

Mammalian Cell DNA Damage and Cytotoxicity Evaluations

Studies using mammalian cell cultures have demonstrated that this compound exhibits significant genotoxic and cytotoxic effects. In contrast to the findings in bacterial assays, haloacetonitriles as a class are shown to be potent inducers of DNA damage in mammalian cells.

Research on Chinese hamster ovary (CHO) cells revealed that this compound induces sister chromatid exchanges (SCE), which are interchanges of DNA between sister chromatids and a marker of genotoxic events. nih.gov A comparative analysis of five haloacetonitriles found that all tested compounds, including this compound, induced SCE in CHO cells. nih.gov The genotoxic activity was observed to be enhanced when bromine was substituted for chlorine, indicating that brominated acetonitriles like this compound are more potent than their chlorinated counterparts in this assay. nih.gov

The general trend for haloacetonitrile toxicity in mammalian cells shows that brominated species are more cytotoxic and genotoxic than chlorinated analogues. This suggests that the specific halogen atom plays a crucial role in the compound's toxicological profile.

Comparative Genotoxicity of Haloacetonitriles in Chinese Hamster Ovary (CHO) Cells

| Compound | Chemical Formula | Genotoxic Effect Observed |

|---|---|---|

| Chloroacetonitrile (CAN) | C₂H₂ClN | Induction of Sister Chromatid Exchange (SCE) |

| Dichloroacetonitrile (DCAN) | C₂HCl₂N | Induction of Sister Chromatid Exchange (SCE) |

| Trichloroacetonitrile (B146778) (TCAN) | C₂Cl₃N | Induction of Sister Chromatid Exchange (SCE) |

| Bromochloroacetonitrile (BCAN) | C₂HBrClN | Induction of Sister Chromatid Exchange (SCE) |

| Dibromoacetonitrile (B109444) (DBAN) | C₂HBr₂N | Induction of Sister Chromatid Exchange (SCE) |

In Vivo Studies of Toxicological Endpoints

Subchronic and Chronic Exposure Studies in Rodent Models

Long-term exposure studies in rodent models are crucial for evaluating the carcinogenic potential of chemical compounds. A two-year chronic toxicity and carcinogenicity study of this compound was conducted by the National Toxicology Program (NTP) in F344/N rats and B6C3F1 mice. nih.gov The compound was administered in drinking water at various concentrations.

In this comprehensive study, groups of 50 male and female rats and mice were exposed to drinking water containing this compound for two years. nih.gov The survival rates of the animals receiving this compound were reported to be similar to those of the control groups, indicating that at the concentrations tested, the compound did not cause a significant increase in premature mortality. nih.gov The primary findings of the study were related to the compound's carcinogenic activity rather than other forms of chronic toxicity.

Characterization of Organ-Specific Toxicity (e.g., Hepatic, Renal, Reproductive System Effects)

The two-year NTP drinking water study provided clear evidence of organ-specific carcinogenicity for this compound in both rats and mice. nih.gov The primary target organs were associated with the gastrointestinal tract and the oral cavity.

Hepatic and Other Organ-Specific Carcinogenicity in Rodents

In male and female F344/N rats, exposure to this compound led to increased rates of squamous cell adenomas or carcinomas in the mouth, specifically on the oral mucosa or tongue. nih.gov Additionally, rare adenomas of the glandular stomach were observed in male rats at the highest concentration. nih.gov

In B6C3F1 mice, both males and females exhibited increased rates of squamous cell papillomas of the forestomach. nih.gov There was also a slight increase in the incidence of liver tumors (hepatocellular neoplasms) in male mice, suggesting a potential for hepatic carcinogenicity in this sex and species. nih.gov The study concluded that this compound in drinking water was carcinogenic in both rats and mice, causing tumors in the oral cavity, glandular stomach, forestomach, and potentially the liver. nih.gov

Summary of Carcinogenic Findings from a 2-Year this compound Drinking Water Study

| Species/Sex | Primary Target Organ | Type of Neoplasm |

|---|---|---|

| Rat (Male & Female) | Oral Cavity (Mucosa, Tongue) | Squamous Cell Adenoma or Carcinoma |

| Rat (Male) | Glandular Stomach | Adenoma |

| Mouse (Male & Female) | Forestomach | Squamous Cell Papilloma |

| Mouse (Male) | Liver | Hepatocellular Neoplasms (slight increase) |

Investigations into Reproductive and Developmental Toxicity

Direct and comprehensive in vivo studies on the reproductive and developmental toxicity of this compound are limited in publicly available scientific literature. Much of the concern regarding its potential effects stems from studies on related haloacetonitriles and its demonstrated in vitro cytotoxicity and genotoxicity.

An in vivo teratology screen in Long-Evans rats evaluated the developmental toxicity of several halogenated acetonitriles. nih.gov While this study highlighted the developmental effects of compounds like trichloroacetonitrile (TCAN) and dichloroacetonitrile (DCAN), including reduced fertility and increased early implantation failure, specific data for this compound was not detailed. nih.gov General findings from this study indicated that exposure to halogenated acetonitriles as a class resulted in reduced pup birth weight. nih.gov

It is important to note that many early developmental toxicity studies of haloacetonitriles used tricaprylin (B1683027) as a vehicle for administration. who.int This vehicle was later found to be a developmental toxicant itself and could potentiate the effects of haloacetonitriles, potentially leading to an overestimation of their developmental toxicity. who.int

Comparative Toxicological Potency within the Haloacetonitrile Class and Other Disinfection By-products

This compound is consistently ranked as one of the more toxic haloacetonitriles in in vitro studies. daneshyari.com The toxicity of HANs is largely influenced by the types and number of halogen atoms attached to the acetonitrile molecule.

In a comparative study of various HANs using Chinese hamster ovary (CHO) cells, dibromoacetonitrile (DBAN), a structurally similar compound, exhibited high cytotoxicity. daneshyari.com Generally, the cytotoxicity of HANs follows a trend where brominated and iodinated species are more potent than their chlorinated counterparts. nih.gov Unregulated nitrogenous DBPs, including haloacetonitriles, are often found to be significantly more cytotoxic and genotoxic than regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs).

The table below summarizes the comparative cytotoxicity of several haloacetonitriles, illustrating the high potency of brominated compounds.

| Compound | Relative Cytotoxicity Ranking |

| Dibromoacetonitrile (DBAN) | High |

| Bromoacetonitrile (BAN) | High |

| Bromochloroacetonitrile (BCAN) | Moderate |

| Dichloroacetonitrile (DCAN) | Low to Moderate |

| Trichloroacetonitrile (TCAN) | Low |

This table provides a generalized ranking based on findings from multiple in vitro studies. Actual potency can vary depending on the cell line and endpoint measured.

Molecular Mechanisms and Adverse Outcome Pathways of this compound Toxicity

The toxicity of this compound and other haloacetonitriles is understood to be driven by their chemical reactivity, leading to cellular damage through several interconnected molecular mechanisms.

A primary molecular initiating event for haloacetonitrile toxicity is their interaction with cellular macromolecules, particularly proteins and DNA. nih.gov As electrophilic compounds, HANs can form covalent adducts with nucleophilic sites on these molecules, leading to dysfunction. nih.govacs.org

Oxidative Stress and Thiol Reactivity:

A key mechanism of this compound toxicity is the induction of oxidative stress. daneshyari.comnih.gov This occurs through the depletion of cellular antioxidants, most notably glutathione (B108866) (GSH). nih.gov The reaction of HANs with the thiol group of GSH leads to its depletion, disrupting the cellular redox balance and leaving the cell vulnerable to damage from reactive oxygen species (ROS). nih.gov

Studies have demonstrated that dibromoacetonitrile is a potent inducer of the Nrf2 oxidative stress response pathway. nih.govacs.org The interaction with protein thiols is a critical step in this process. nih.govacs.org Interestingly, the reaction mechanism can differ between mono- and polyhalogenated acetonitriles. While monohalogenated HANs tend to react via an SN2 mechanism, dibromoacetonitrile's reaction with thiols can proceed through radical-mediated pathways, leading to the formation of glutathione disulfide (GSSG) and debrominated products. nih.gov This unique reactivity may contribute to its pronounced cytotoxicity. nih.gov

The depletion of GSH and the adduction to critical cysteine residues on antioxidant proteins, such as superoxide (B77818) dismutase 1 (SOD1), can further exacerbate oxidative stress and lead to downstream cellular damage, including lipid peroxidation and damage to mitochondria and DNA. nih.govnih.gov

Putative Adverse Outcome Pathway (AOP):

While a formally defined Adverse Outcome Pathway (AOP) for this compound-induced reproductive and developmental toxicity has not been established, a putative AOP can be constructed based on the available mechanistic data. An AOP is a conceptual framework that links a molecular initiating event to an adverse outcome through a series of key events. researchgate.netfrontiersin.org

Human Exposure Pathways and Health Risk Assessment of Dibromochloroacetonitrile

Quantitative Human Exposure Assessment

The assessment of human exposure to Dibromochloroacetonitrile involves quantifying the intake of this compound from various environmental sources. The primary routes of exposure for the general population are through the ingestion of contaminated drinking water, as well as dermal absorption and inhalation during domestic and recreational water use.

This compound is a disinfection byproduct formed during the chlorination of water containing natural organic matter and bromide. Consequently, the primary route of exposure for the general populace is the consumption of tap water. The concentration of this compound in drinking water can vary significantly depending on the source water quality, treatment processes, and distribution system conditions.

Several studies have documented the presence of this compound in drinking water supplies. For instance, in the United States, samples from 29 community water systems using free chlorine disinfection showed this compound concentrations ranging from 0.3 to 11 µg/L at the treatment plant and 0.2 to 2.5 µg/L in the distribution system nih.gov. In another US study, the mean concentrations in groundwater and surface water distribution systems were found to be 0.82 µg/L and 0.75 µg/L, respectively who.int. In a Canadian national survey, concentrations of another haloacetonitrile, dichloroacetonitrile (B150184), ranged from 0.1 to 2.21 µg/L, highlighting the presence of this class of compounds in drinking water who.int.

The dietary exposure to this compound from drinking water can be estimated based on the concentration in water and daily water consumption. Assuming a default daily consumption of 2 liters of drinking water for a 60 kg adult, the estimated average dietary exposure ranges from 0.02 to 0.14 μg/kg of body weight per day nih.gov. For a 5 kg infant, this exposure is estimated to be between 0.09 and 0.63 μg/kg of body weight per day nih.gov.

Table 1: Concentrations of this compound in Drinking Water

| Location/Study | Sample Type | Concentration Range (µg/L) | Mean Concentration (µg/L) |

|---|---|---|---|

| 29 US Community Water Systems (Treatment Plant) nih.gov | Treatment Plant Samples | 0.3 - 11 | Not Reported |

| 29 US Community Water Systems (Distribution System) nih.gov | Distribution System Samples | 0.2 - 2.5 | Not Reported |

| US EPA National Survey (Groundwater) who.int | Groundwater Distribution Systems | Not Reported | 0.82 |

| US EPA National Survey (Surface Water) who.int | Surface Water Distribution Systems | Not Reported | 0.75 |

| Stored, Chlorinated Rhine Water (Netherlands) nih.gov | After Chlorination | < 0.1 - 1 | Not Reported |

Human exposure to this compound is not limited to ingestion. Dermal contact and inhalation are also significant exposure pathways, particularly during activities such as showering, bathing, and swimming nih.govnih.gov. Volatile and semi-volatile disinfection byproducts like this compound can be released from heated water in showers and baths, leading to inhalation exposure.

Studies on the permeability of haloacetonitriles through the skin have shown that this compound has the highest permeability among the tested haloacetonitriles nih.govresearchgate.net. The permeation coefficient (Kp) for this compound was measured to be in the range of 0.099 to 0.17 cm/h nih.govresearchgate.net. This indicates that dermal absorption can be a significant route of exposure.

Estimations of exposure from showering and bathing suggest that the dermal doses of haloacetonitriles can range from 0.39 to 0.78 times their ingestion doses nih.gov. During swimming in chlorinated pools, this ratio can be even higher, ranging from 0.30 to 2.3 nih.gov. This highlights the importance of considering dermal and inhalation exposures when assessing the total risk from this compound.

While the primary dietary source of this compound is contaminated drinking water, other potential dietary exposures could exist, although they are less characterized. The use of chlorinated water in food preparation, such as washing fruits and vegetables or in cooking processes, could potentially lead to the presence of this compound in food. However, there is a lack of comprehensive data to quantify these contributions accurately. The volatility and reactivity of this compound may also affect its persistence in food items. At present, exposure from sources other than drinking water is considered to be a minor contributor to the total dietary intake.

Hazard Identification and Dose-Response Characterization

The assessment of health risks associated with this compound exposure involves identifying potential adverse health effects through toxicological and epidemiological studies and characterizing the relationship between the dose and the observed effects.

There are no available epidemiological studies that have specifically evaluated the health effects of exposure to this compound in humans nih.gov. Therefore, the hazard identification for this compound relies on toxicological studies conducted in laboratory animals.

Animal studies have provided evidence of the potential for adverse health effects. A two-year study conducted by the U.S. National Toxicology Program (NTP) on the effects of this compound in drinking water found clear evidence of carcinogenic activity in male and female mice and in male rats, and some evidence of carcinogenic activity in female rats nhmrc.gov.au. In short-term feeding studies with rats, this compound caused decreased body weights nhmrc.gov.au.

In terms of genotoxicity, results for this compound in bacterial assays have been negative. However, it has been shown to induce sister chromatid exchange and DNA strand breaks and adducts in mammalian cells in vitro, though it was negative in the mouse micronucleus test who.int.

A Reference Dose (RfD) is an estimate of a daily oral exposure to the human population that is likely to be without an appreciable risk of deleterious noncancer effects during a lifetime wikipedia.org. An Acceptable Daily Intake (ADI) is a similar concept used by international bodies like the World Health Organization (WHO).

The derivation of an RfD or ADI typically involves the following steps:

Selection of a critical study and a critical effect: This involves identifying the most relevant and reliable scientific study that shows an adverse effect at the lowest dose.

Identification of a No-Observed-Adverse-Effect Level (NOAEL) or a Lowest-Observed-Adverse-Effect Level (LOAEL): The NOAEL is the highest dose at which no adverse effects were observed, while the LOAEL is the lowest dose at which an adverse effect was observed.

Application of uncertainty factors (UFs): The NOAEL or LOAEL is divided by a series of uncertainty factors to account for extrapolations from animal data to humans, variability within the human population, and other limitations in the data.

The World Health Organization has established a provisional guideline value for this compound in drinking water of 0.07 mg/L nhmrc.gov.au. This value was derived from a No-Observed-Adverse-Effect-Level (NOAEL) identified in a 13-week study in male rats that observed increased body weight at higher doses nhmrc.gov.au. The derivation of this guideline value incorporates uncertainty factors to ensure it is protective of public health.

Probabilistic Risk Characterization for Individual and Mixture Exposures

Probabilistic risk assessment (PRA) is a quantitative approach that provides a more complete characterization of risk by incorporating variability and uncertainty into the assessment process. epa.gov Instead of yielding a single point estimate of risk, PRA generates a range of possible values and their likelihood of occurrence. epa.gov This methodology is particularly valuable for evaluating the health risks associated with disinfection byproducts (DBPs) like this compound, where exposure levels and human susceptibility can vary significantly. nih.govnih.gov A probabilistic framework allows for systematic distinctions between uncertainty (lack of knowledge) and variability (heterogeneity in a population), leading to a more nuanced understanding of the potential risks. nih.gov

Risk Estimation for Single Compound Exposure Scenarios

The risk assessment for a single compound like this compound traditionally relies on toxicological data from animal studies to establish health-based guidance values. This process involves identifying the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed, or the Lowest-Observed-Adverse-Effect Level (LOAEL).

The World Health Organization (WHO) has established a guideline value for this compound in drinking water based on such toxicological endpoints. The guideline is derived from a 90-day drinking-water study in male rats. who.int

NOAEL: The study identified a NOAEL of 11.3 mg/kg of body weight per day, based on the absence of decreased body weight in male rats. who.int In another 13-week study in mice, the NOAEL was determined to be 17.9 mg/kg of body weight per day based on minimal effects observed. who.int

Tolerable Daily Intake (TDI): To derive a TDI for humans, the NOAEL is divided by an uncertainty factor. For this compound, the WHO applied an uncertainty factor of 1000. This factor accounts for interspecies variation (extrapolating from rats to humans), intraspecies variation (differences in susceptibility within the human population), and the use of data from a subchronic rather than a chronic study. who.int

Guideline Value: The final guideline value for drinking water is calculated from the TDI, assuming a certain body weight (e.g., 60 kg adult), daily water consumption, and allocating a specific percentage of the TDI to drinking water (e.g., 20%). who.int This results in the WHO guideline value of 0.07 mg/l (or 70 µg/l) for this compound. who.intnhmrc.gov.au

The following interactive table summarizes the key toxicological data used in the risk estimation for this compound.

Methodologies for Assessing Health Risks from Complex DBP Mixtures

Humans are typically exposed to a complex mixture of DBPs in drinking water, not just single compounds. epa.gov Assessing the risk from these mixtures is a significant challenge because the combined effects of the chemicals may differ from their individual effects. acs.org The U.S. Environmental Protection Agency (EPA) has developed guidelines and methodologies to address the health risk assessment of chemical mixtures. epa.gov

Several approaches are used to characterize the risks from DBP mixtures:

Dose Addition: This approach is used when chemicals in a mixture are believed to have the same mode of action. It assumes that the combined effect is the sum of the individual effects of each chemical, scaled by their potencies.

Response Addition: This method is applied when the chemicals act via different mechanisms. It calculates the probability of an adverse response from the mixture based on the probabilities of response to the individual components. The EPA has used a response addition approach in initial assessments of DBP mixtures. epa.gov

Cumulative Relative Potency Factor (CRPF) Approach: This is a more advanced method that integrates principles of both dose and response addition. epa.gov It aims to produce risk estimates for multi-route, chemical mixtures using total absorbed doses, which can account for oral, dermal, and inhalation exposures. epa.gov

Toxicity-Weighted Concentration: This emerging approach compares different water samples by weighting the measured concentrations of individual DBPs by a metric of their toxic potency (e.g., cytotoxicity). acs.org This allows for a risk-based prioritization, where a water sample with lower total DBP mass but higher concentrations of more toxic DBPs might be considered a higher risk. acs.org

Research on DBP mixtures, such as those including trihalomethanes, has provided evidence of additive effects at relatively low doses. epa.gov However, the assumption of additivity is not always valid, and further research is needed to understand when DBPs in mixtures might exhibit synergistic or antagonistic interactions. acs.org A significant challenge in mixture risk assessment is that less than 50% of the total organic halides produced by chlorination have been identified, meaning the risk from the unidentified fraction is difficult to quantify. researchgate.net

Consideration of Genetic Susceptibility and Population Variability in Risk Assessment

Standard risk assessments often use uncertainty factors to account for variability within the human population. However, there is a growing recognition that this "one-size-fits-all" approach may not be sufficiently protective for genetically susceptible subpopulations. nih.govexlibrisgroup.com An individual's risk from exposure to a chemical like this compound is influenced by a complex interplay of genetics, physiology, and other environmental exposures. nih.gov

Key considerations include:

Genetic Polymorphisms: Variations in genes that code for metabolic enzymes can significantly alter how a chemical is processed in the body (toxicokinetics) and its effects at a cellular level (toxicodynamics). nih.govnih.gov For example, inherited variations in enzymes like glutathione (B108866) S-transferases (GSTs) or cytochrome P450s (CYPs) can affect the detoxification of halogenated compounds, potentially increasing an individual's susceptibility to their toxic effects. nih.gov

Population-Based Models: New approaches are being developed to better characterize population variability. These include using population-based in vitro models (e.g., human cell lines from diverse genetic backgrounds) and in vivo models to evaluate toxicity. nih.gov Such models can help identify genetic factors associated with susceptibility and provide data to develop more precise, science-based uncertainty factors. dntb.gov.ua